PH-46A
Overview
Description
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a hydroxy-substituted biindenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid typically involves multiple steps, including the formation of the biindenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The benzoic acid moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with multiple pathways, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-(trifluoromethyl)benzoic acid and 4-(bromophenyl)benzoic acid share structural similarities.
Biindenyl derivatives: Compounds with similar biindenyl cores but different functional groups.
Uniqueness
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid stands out due to its unique combination of a hydroxy-substituted biindenyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1421332-97-9 |
---|---|
Molecular Formula |
C27H24O3 |
Molecular Weight |
396.49 |
IUPAC Name |
4-[[(1R,2R)-1-hydroxy-2-(1H-inden-2-yl)-1,3-dihydroinden-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1 |
InChI Key |
VISGSZAEZADMTE-VPUSJEBWSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PH-46A; PH 46A; PH46A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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